molecular formula C18H17N3O2 B1684507 Orteronel CAS No. 566939-85-3

Orteronel

Katalognummer B1684507
CAS-Nummer: 566939-85-3
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: OZPFIJIOIVJZMN-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orteronel, also known as TAK-700, is a nonsteroidal 17,20-lyase inhibitor that suppresses androgen synthesis . It selectively inhibits the enzyme CYP17A1, which is expressed in testicular, adrenal, and prostatic tumor tissues . It was developed for the treatment of prostate cancer .


Molecular Structure Analysis

Orteronel is a substituted imidazole . The molecular formula of Orteronel is C18H17N3O2 . It has a molecular weight of 307.3 g/mol .


Chemical Reactions Analysis

Orteronel interacts with the enzyme cytochrome P450 17A1 (P450 17A1). The binding kinetics of Orteronel to P450 17A1 were found to be relatively slow, suggesting that the drug might be a slow, tight-binding inhibitor .


Physical And Chemical Properties Analysis

Orteronel is a solid compound with a molecular weight of 307.3 g/mol . Its IUPAC name is 6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide .

Wissenschaftliche Forschungsanwendungen

1. Preclinical Assessment of Orteronel

  • Summary of Application: Orteronel, a novel and selective inhibitor of CYP17A1, is being studied for its permeability, metabolic stability, and pharmacokinetics in rats .
  • Methods of Application: The study involved assessing the permeability, metabolic stability in various preclinical and human liver microsomes, and studying the pharmacokinetics and excretion of Orteronel in Sprague–Dawley rats .
  • Results: Orteronel was found to be stable in various liver microsomes tested. The half-life of Orteronel with intravenous route was found to be 1.65 ± 0.22 h. The clearance and volume of distribution by intravenous route for Orteronel were found to be 27.5 ± 3.09 mL/min/kg and 3.94 ± 0.85 L/kg, respectively .

2. Phase 1/2 Study of Orteronel with Docetaxel–Prednisone

  • Summary of Application: This phase 1/2 study evaluated the combination of Orteronel with Docetaxel–Prednisone in metastatic castration-resistant prostate cancer patients .
  • Methods of Application: Adult men with chemotherapy-naïve metastatic castration-resistant prostate cancer received oral Orteronel 200 or 400 mg twice-daily, plus intravenous docetaxel 75 mg/m² every 3 weeks, and oral prednisone 5 mg twice-daily .
  • Results: After 4 cycles, 68%, 59%, and 23% of patients achieved ≥30, ≥50, and ≥90% PSA reductions, respectively. Seven of 10 (70%) RECIST-evaluable patients achieved objective partial responses .

3. Phase II Study of Single-Agent Orteronel

  • Summary of Application: Orteronel is being investigated as a single-agent treatment in patients with nonmetastatic castration-resistant prostate cancer .
  • Methods of Application: The study design and methods of application are not detailed in the available information .
  • Results: The results or outcomes of this study are not available in the provided information .

4. Phase II Study of Single-Agent Orteronel in Patients with Nonmetastatic Castration-Resistant Prostate Cancer

  • Summary of Application: Orteronel (TAK-700) is an investigational, nonsteroidal, oral, inhibitor of androgen synthesis with greater specificity for 17,20-lyase than for 17α-hydroxylase. This study investigated orteronel without steroids in patients with nonmetastatic castration-resistant prostate cancer (nmCRPC; M 0 ) .
  • Methods of Application: Patients with nmCRPC and rising prostate-specific antigen (PSA) received orteronel 300 mg twice daily until PSA progression, metastases, or unacceptable toxicity .
  • Results: PSA decreased >30% in 35 patients and 6 (16%) achieved PSA ≤ 0.2 ng/mL at 3 months. Median times to PSA progression and metastasis were 13.8 and 25.4 months, respectively .

5. Phase III Trial of Orteronel for Metastatic Hormone-Sensitive Prostate Cancer

  • Summary of Application: This phase III study evaluated the clinical benefit of orteronel when added to androgen deprivation therapy (ADT) in patients with newly diagnosed metastatic hormone-sensitive prostate cancer .
  • Methods of Application: Patients were randomly assigned 1:1 to ADT with orteronel (300 mg oral twice daily; experimental arm) or ADT with bicalutamide (50 mg oral once daily; control arm) .
  • Results: After a median follow-up of 4.9 years, there was a significant improvement in progression-free survival (PFS), but not in overall survival (OS) with orteronel .

6. Preclinical Assessment of Orteronel

  • Summary of Application: Orteronel, a novel and selective inhibitor of CYP17A1, is being studied for its permeability, metabolic stability, and pharmacokinetics in rats .
  • Methods of Application: The study involved assessing the permeability, metabolic stability in various preclinical and human liver microsomes, and studying the pharmacokinetics and excretion of Orteronel in Sprague–Dawley rats .
  • Results: Orteronel was found to be stable in various liver microsomes tested. The half-life of Orteronel with intravenous route was found to be 1.65 ± 0.22 h. The clearance and volume of distribution by intravenous route for Orteronel were found to be 27.5 ± 3.09 mL/min/kg and 3.94 ± 0.85 L/kg, respectively .

7. Phase 3, Randomized, Double-Blind, Multicenter Trial

  • Summary of Application: This study is designed to investigate whether the androgen synthesis inhibitor orteronel improves overall survival (OS) in men with progressive, metastatic .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The results or outcomes of this study are not available in the provided information .

Safety And Hazards

Orteronel is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In clinical trials, more grade 3/4 adverse events occurred in the experimental arms (43% vs 14%) .

Eigenschaften

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319121
Record name Orteronel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orteronel

CAS RN

566939-85-3, 426219-23-0
Record name Orteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566939-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orteronel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orteronel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orteronel
Reactant of Route 2
Reactant of Route 2
Orteronel
Reactant of Route 3
Reactant of Route 3
Orteronel
Reactant of Route 4
Reactant of Route 4
Orteronel
Reactant of Route 5
Reactant of Route 5
Orteronel
Reactant of Route 6
Orteronel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.